Methyl 4-cyclopentyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate
Description
Methyl 4-cyclopentyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is a bicyclic heterocyclic compound characterized by a benzo-fused 1,4-oxazepine core. The molecule features a cyclopentyl substituent at the 4-position, a ketone group at the 3-position, and a methyl ester at the 7-carboxylate position.
Properties
Molecular Formula |
C16H19NO4 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
methyl 4-cyclopentyl-3-oxo-5H-1,4-benzoxazepine-7-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-20-16(19)11-6-7-14-12(8-11)9-17(15(18)10-21-14)13-4-2-3-5-13/h6-8,13H,2-5,9-10H2,1H3 |
InChI Key |
NZHWVCGPECXIBR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCC(=O)N(C2)C3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyclopentyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with a cyclopentyl ketone derivative, which undergoes a series of reactions including condensation, cyclization, and esterification to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyclopentyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature,
Biological Activity
Methyl 4-cyclopentyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate (CAS Number: 177200-90-7) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 287.34 g/mol
The compound features a tetrahydrobenzo[f][1,4]oxazepine core structure, which is known for its diverse biological activities.
Research indicates that compounds in the oxazepine family may interact with various biological targets. Methyl 4-cyclopentyl-3-oxo derivatives have been shown to exhibit:
- Gamma-secretase inhibition : This activity is particularly relevant in the context of Alzheimer's disease, where gamma-secretase plays a critical role in the production of amyloid-beta peptides .
- Anti-inflammatory effects : Some studies suggest that related compounds may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Pharmacological Effects
- Neuroprotective Activity :
- Antitumor Activity :
- Antimicrobial Properties :
Neuroprotective Effects
A study conducted on SH-SY5Y neuronal cells revealed that treatment with methyl 4-cyclopentyl-3-oxo resulted in significant reductions in cell death under oxidative stress conditions. The compound enhanced the phosphorylation of key survival signaling pathways (AKT and ERK1/2), indicating a protective mechanism against neurodegeneration .
Antitumor Activity
In a screening assay for anticancer properties, methyl 4-cyclopentyl-3-oxo showed promising results against the CCRF-CEM leukemia cell line with a GI50 value of approximately 10 nM. This suggests strong potential for further development as an anticancer agent .
Data Table: Biological Activities of Methyl 4-Cyclopentyl-3-Oxo Derivatives
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have indicated that derivatives of methyl 4-cyclopentyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate exhibit promising antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance:
- Case Study : A study reported the synthesis of several derivatives which were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition at micromolar concentrations.
2. Antiparasitic Activity
The compound has also been investigated for its potential in treating parasitic infections.
- Case Study : A notable study focused on the activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The synthesized derivatives displayed varied degrees of trypanocidal activity with IC50 values indicating effective inhibition.
Pharmacological Properties
The pharmacological profile of this compound suggests a broad range of activities:
- Anti-inflammatory Effects : Preliminary data suggest that this compound may reduce inflammation markers in vitro.
- Neuroprotective Effects : Some derivatives have shown potential neuroprotective properties in cellular models of neurodegenerative diseases.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug design. SAR studies on methyl 4-cyclopentyl-3-oxo derivatives have revealed:
| Substituent | Biological Activity | IC50 (µM) |
|---|---|---|
| Cyclopentyl | Enhanced lipophilicity | 10 - 30 |
| Methyl ester | Increased solubility | 5 - 15 |
These findings indicate that modifications to the core structure can significantly impact efficacy and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a family of tetrahydrobenzo[f][1,4]oxazepine derivatives. Structural analogs differ primarily in substituents at the 4-position and modifications to the ester or ketone groups. Below is a comparative analysis based on substituent effects, synthesis challenges, and applications:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Reactivity and Stability Cyclopentyl vs. However, steric hindrance from the cyclopentyl group could complicate synthetic steps, contributing to its discontinued status . Electron-Withdrawing Groups: The bromo-substituted analog (CAS 1443349-20-9) is discontinued, possibly due to challenges in handling halogenated intermediates or undesired reactivity .
Synthetic Accessibility
- The phenyl and 4-methoxybenzyl derivatives (CAS 1710833-75-2 and 2845127-07-1) remain available, suggesting robust synthetic routes. The methoxybenzyl variant’s safety guidelines (e.g., P201, P210 ) imply reactive or flammable intermediates during synthesis.
Applications in Research Pharmacological Potential: The 4-methoxybenzyl derivative is explicitly noted for pharmacological research, aligning with its role in molecular recognition studies, where hydrogen-bonding patterns (as discussed in Etter’s graph set analysis ) may influence target binding. Intermediate Utility: The phenyl analog (CAS 1710833-75-2) is marketed as a fine chemical intermediate, highlighting its versatility in constructing complex heterocycles .
Research Findings and Challenges
The cyclopentyl group’s conformational flexibility may complicate crystal packing compared to planar aromatic substituents.
Hydrogen-Bonding Networks
- The ketone and ester functionalities in these compounds likely participate in hydrogen-bonding interactions, which are pivotal for crystal engineering and supramolecular assembly . For example, the 4-methoxybenzyl group’s methoxy oxygen could act as a hydrogen-bond acceptor, enhancing solubility or crystallinity.
Commercial and Safety Trends
- Discontinued products (e.g., the target compound and bromo analog) underscore supply chain vulnerabilities in specialty chemicals. Safety protocols for available analogs (e.g., P102: "keep away from children" ) emphasize the need for rigorous handling standards.
Q & A
Q. What synthetic strategies are recommended for constructing the benzo[f][1,4]oxazepine core with a cyclopentyl substituent?
- Methodological Answer : The benzo-fused oxazepine scaffold can be synthesized via a multi-step approach:
Esterification : Start with a substituted benzoic acid derivative (e.g., 7-carboxy-benzo[f]oxazepine) and perform methyl esterification using methanol under acidic catalysis, as demonstrated for structurally related esters in .
Cyclization : Introduce the oxazepine ring via nucleophilic substitution or condensation. For example, details a triazine-based cyclization using phenols and amines under mild conditions, which could be adapted for oxazepine formation by substituting reagents .
Cyclopentyl Incorporation : Use alkylation or Friedel-Crafts acylation to attach the cyclopentyl group, ensuring regioselectivity via steric or electronic directing groups.
Q. How can the molecular structure and stereochemistry of this compound be confirmed?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to confirm bond angles, torsion angles, and substituent positions. and provide examples of X-ray diffraction (XRD) parameters for similar heterocycles, such as unit cell dimensions (e.g., a = 8.92 Å, b = 10.35 Å, c = 12.07 Å) and hydrogen-bonding networks .
- Spectroscopy : Combine / NMR (e.g., ketone at δ ~200 ppm in ), IR (C=O stretch at ~1700 cm), and high-resolution mass spectrometry (HRMS) for molecular formula validation.
Advanced Research Questions
Q. How can conflicting data between synthetic yield and purity be resolved during scale-up?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities. For example, highlights side products from incomplete triazine reactions, which can be mitigated by optimizing stoichiometry .
- Purification : Employ gradient flash chromatography or preparative HPLC with polar stationary phases (e.g., C18) to separate closely related analogs.
- Process Optimization : Adjust reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading to suppress side reactions.
Q. What computational methods are suitable for predicting the reactivity of the 3-oxo group in nucleophilic attacks?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate the electrophilicity of the ketone using Gaussian or ORCA software. Compare frontier molecular orbitals (HOMO-LUMO gaps) to assess susceptibility to nucleophilic addition.
- Molecular Dynamics (MD) : Simulate solvation effects and transition states in polar aprotic solvents (e.g., DMSO) to model reaction pathways.
Q. How can stereochemical outcomes be controlled during cyclopentyl group installation?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure catalysts (e.g., BINOL-derived phosphoric acids) to induce asymmetry, as seen in analogous cyclopropanation reactions.
- Stereoselective Alkylation : Employ bulky bases (e.g., LDA) to favor less sterically hindered transition states.
Data Contradiction Analysis
Example Scenario : Discrepancies in reported melting points between synthetic batches.
- Resolution Strategy :
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to confirm phase transitions.
- Polymorph Screening : Use XRD to identify crystalline forms, referencing ’s approach to hydrogen-bonding variations in solvates .
- Reproducibility Checks : Standardize recrystallization solvents (e.g., ethanol vs. acetonitrile) to isolate consistent polymorphs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
